1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one
Description
1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one is an aromatic ketone featuring a para-substituted butan-2-yl group on the phenyl ring and two fluorine atoms at the 2-position of the ethanone moiety. Its molecular formula is C₁₂H₁₄F₂O, with a molecular weight of 212.24 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .
Properties
Molecular Formula |
C12H14F2O |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H14F2O/c1-3-8(2)9-4-6-10(7-5-9)11(15)12(13)14/h4-8,12H,3H2,1-2H3 |
InChI Key |
HDFNJVWSAVSBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one typically involves the reaction of 4-(butan-2-yl)phenylboronic acid with 2,2-difluoroacetyl chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming amides or thioethers, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioethers
Scientific Research Applications
1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
1-(2-Bromophenyl)-2,2-difluoroethan-1-one (EN300-1933106)
- Molecular formula : C₈H₅BrF₂O
- Molecular weight : 235.03 g/mol
- Key differences: Bromine at the ortho position vs. butan-2-yl at para. Bromine’s larger atomic radius and lower electronegativity compared to fluorine alter steric hindrance and electronic effects. This compound’s higher molecular weight (235.03 vs.
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone (77234-66-3)
- Molecular formula : C₁₂H₁₅ClO
- Molecular weight : 210.70 g/mol
- Key differences: Chlorine replaces the difluoro group. The absence of fluorine may also decrease metabolic stability in biological systems .
Analogues with Alkyl Substituents
1-(2-Isopropylphenyl)ethan-1-one (3av)
- Molecular formula : C₁₁H₁₄O
- Molecular weight : 162.23 g/mol
- Key differences : Lacks fluorine substituents and features a smaller isopropyl group. The reduced lipophilicity (logP ~2.5 vs. ~3.2 for the target compound) may lower membrane permeability. Synthetic yield (65%) is comparable to derivatives with bulkier groups .
1-(2-(sec-Butyl)phenyl)ethan-1-one (3aw)
- Molecular formula : C₁₂H₁₆O
- Molecular weight : 176.26 g/mol
- Key differences: The sec-butyl group is similar to butan-2-yl but lacks fluorine.
Fluorinated Analogues
(2-(1,1-Difluoroethyl)phenyl)methanol (CAS 1465087-96-0)
- Molecular formula : C₉H₁₀F₂O
- Molecular weight : 172.17 g/mol
- Key differences: A difluoroethyl group and methanol substituent instead of a ketone. The alcohol group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound .
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one
- Molecular formula : C₁₀H₁₀F₂OS
- Molecular weight : 224.25 g/mol
- The difluoroethylsulfanyl group may enhance binding to metal ions in catalytic applications .
Functional Group Variations
1-[4-(Butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine (ChemBK)
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₄F₂O | 212.24 | 4-(Butan-2-yl), 2,2-difluoro | High lipophilicity, metabolic stability |
| 1-(2-Bromophenyl)-2,2-difluoroethanone | C₈H₅BrF₂O | 235.03 | 2-Bromo, 2,2-difluoro | Steric hindrance, higher density |
| 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | C₁₂H₁₅ClO | 210.70 | 4-sec-Butyl, 2-chloro | Moderate electrophilicity |
| 1-(2-Isopropylphenyl)ethanone | C₁₁H₁₄O | 162.23 | 2-Isopropyl | Lower logP, synthetic yield 65% |
| (2-(1,1-Difluoroethyl)phenyl)methanol | C₉H₁₀F₂O | 172.17 | 2-(1,1-Difluoroethyl), methanol | Enhanced solubility, H-bond donor |
Research Findings and Implications
- Electronic Effects : Fluorine substituents increase electron-withdrawing effects, enhancing the electrophilicity of the ketone group. This property is critical in reactions involving nucleophilic attack, such as Grignard additions or condensations .
- Synthetic Accessibility: Yields for alkyl-substituted ethanones range from 42% to 82%, indicating that bulkier groups (e.g., bicyclo[2.2.1]heptan-2-yl) may improve reaction efficiency due to stabilized intermediates .
Biological Activity
1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one, also known as a difluorinated ketone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structure features a difluoroethanone moiety attached to a butyl-substituted phenyl group. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can influence biological activity.
Antimicrobial Properties
Research indicates that difluorinated compounds exhibit antimicrobial activity. A study conducted on related difluorinated ketones demonstrated their efficacy against various bacterial strains, suggesting that 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one may possess similar properties. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with similar difluorinated compounds. These effects may be linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Further research is needed to establish the specific neuroprotective mechanisms of 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one.
Study 1: Antimicrobial Efficacy
A comparative study published in Journal of Medicinal Chemistry evaluated various difluorinated compounds, including 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one | 30 | Staphylococcus aureus |
| 25 | Escherichia coli |
Study 2: Anticancer Activity
In vitro assays conducted on human breast cancer cell lines revealed that treatment with 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC3 (Prostate Cancer) | 20 |
The biological activity of 1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
- Oxidative Stress Reduction : Potential scavenging of reactive oxygen species (ROS), contributing to neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
